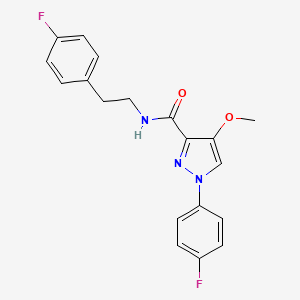

N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-4-methoxypyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3O2/c1-26-17-12-24(16-8-6-15(21)7-9-16)23-18(17)19(25)22-11-10-13-2-4-14(20)5-3-13/h2-9,12H,10-11H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKZWTTQKQDKINI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(N=C1C(=O)NCCC2=CC=C(C=C2)F)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

Introduction of the methoxy group: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate in the presence of a base.

Attachment of the fluorophenethyl and fluorophenyl groups: This step involves the use of nucleophilic substitution reactions where the fluorophenethyl and fluorophenyl groups are introduced to the pyrazole ring.

Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as enzyme inhibition, receptor binding, and antimicrobial properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of their activity. The presence of fluorine atoms and the methoxy group can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

N-(4-fluorophenethyl)-4-nitrobenzamide: This compound has a similar fluorophenethyl group but differs in the presence of a nitro group instead of a pyrazole ring and methoxy group.

4-fluoro-phenethylammonium iodide: This compound contains a fluorophenethyl group but differs in its ammonium iodide structure.

2,2,2-trifluoro-N-(4-fluorophenethyl)acetamide: This compound has a similar fluorophenethyl group but differs in the presence of trifluoro and acetamide groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N-(4-fluorophenethyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse scientific literature.

Chemical Structure and Properties

The compound features a pyrazole core with substituents that contribute to its biological activity. The presence of fluorine atoms and a methoxy group are significant for its interaction with biological targets.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with this compound, including:

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells. In vitro studies demonstrate its effectiveness against several cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic ductal adenocarcinoma (PANC-1) cells. The mechanism involves the modulation of signaling pathways related to cell survival and apoptosis.

- Enzyme Inhibition : Research indicates that this compound can inhibit specific enzymes linked to tumor progression, such as matrix metalloproteinases (MMPs), which are crucial for extracellular matrix remodeling during metastasis.

The biological activity of the compound is largely attributed to its ability to bind to specific receptors and enzymes:

- Receptor Interaction : Binding assays suggest that the compound interacts with urokinase-type plasminogen activator receptor (uPAR), influencing cellular adhesion and migration. This interaction is essential in cancer metastasis.

- Signaling Pathway Modulation : The compound has been shown to affect key signaling pathways, including ERK, HIF1α, and NF-κB pathways. These pathways are critical for cell proliferation, survival, and response to hypoxic conditions.

Case Studies

Several studies have documented the effects of this compound:

- Cell Proliferation Inhibition : A study demonstrated that treatment with the compound resulted in a significant reduction in MDA-MB-231 cell proliferation, with IC50 values indicating effective dosage ranges for therapeutic applications.

- Invasion Assays : Invasion assays indicated that the compound significantly impairs the invasive capabilities of pancreatic cancer cells, suggesting potential as an anti-metastatic agent.

- Apoptosis Induction : Flow cytometry analysis revealed that exposure to the compound leads to increased rates of apoptosis in treated cancer cells, further supporting its anticancer potential.

Data Summary Table

Q & A

Q. Key Optimization Factors :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity .

Q. Intermediate Characterization :

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of pyrazole rings and substituent positions .

- HPLC-MS monitors reaction progress and verifies molecular weight .

Which analytical techniques are critical for confirming the molecular structure and purity of this compound?

Basic Research Question

A combination of spectroscopic and crystallographic methods is essential:

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| ¹H/¹³C NMR | Assigns proton/carbon environments and substituents | Chemical shifts, coupling constants | |

| FT-IR | Identifies functional groups (amide, methoxy) | Stretching vibrations (C=O: ~1650 cm⁻¹) | |

| X-ray Crystallography | Resolves 3D structure and confirms regiochemistry | Bond angles, dihedral angles | |

| HPLC-PDA | Quantifies purity (>95%) and detects impurities | Retention time, UV absorbance profiles |

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of fluorophenyl-pyrazole carboxamides?

Advanced Research Question

Methodological Framework :

Systematic Substituent Variation :

- Modify fluorophenyl substituents (e.g., para vs. ortho positions) .

- Replace methoxy with electron-withdrawing groups (e.g., nitro, trifluoromethyl) to alter lipophilicity .

In Vitro Bioassays :

- Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays .

- Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

Computational Modeling :

- Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins .

- Use QSAR models to correlate substituent properties (logP, polar surface area) with activity .

Case Study : highlights how trifluoromethyl groups enhance metabolic stability in pyridazine analogs, a principle applicable to pyrazole carboxamides .

What strategies are recommended for resolving discrepancies in the compound’s biological activity across different experimental models?

Advanced Research Question

Contradiction Analysis Workflow :

Assay Validation :

- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target engagement .

Cell Line Variability :

- Test in multiple cell lines (primary vs. immortalized) to account for genetic/phenotypic differences .

Solubility and Stability :

- Measure kinetic solubility (PBS, pH 7.4) and plasma stability (37°C, 1 hr) to rule out pharmacokinetic artifacts .

Data Harmonization :

- Apply meta-analysis tools to reconcile IC₅₀ values from disparate studies, adjusting for assay conditions (e.g., ATP concentration in kinase assays) .

Example : resolved conflicting cytotoxicity data by correlating crystal structure-derived conformation with cellular uptake efficiency .

What computational approaches can predict the binding modes and pharmacokinetic properties of this compound?

Advanced Research Question

Methodological Pipeline :

Molecular Docking :

- Use Glide or AutoDock to simulate interactions with target proteins (e.g., COX-2, EGFR) .

- Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability over 100 ns .

ADME Prediction :

- SwissADME : Estimates logP, BBB permeability, and CYP450 inhibition .

- ProTox-II : Predicts toxicity endpoints (e.g., hepatotoxicity) .

Quantum Mechanics :

- DFT calculations (Gaussian 16) optimize ground-state geometry and electrostatic potential maps .

Case Study : highlights ICReDD’s workflow, combining computational reaction path searches with experimental validation to optimize synthetic routes and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.